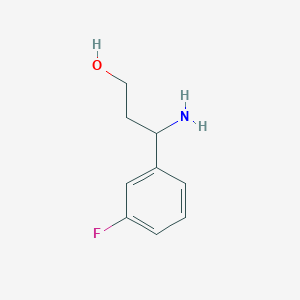

3-Amino-3-(3-fluorophenyl)propan-1-ol

Description

Properties

IUPAC Name |

3-amino-3-(3-fluorophenyl)propan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FNO/c10-8-3-1-2-7(6-8)9(11)4-5-12/h1-3,6,9,12H,4-5,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCLXAQLZFPYYQJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(CCO)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20659655 |

Source

|

| Record name | 3-Amino-3-(3-fluorophenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20659655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

683221-07-0 |

Source

|

| Record name | 3-Amino-3-(3-fluorophenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20659655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physicochemical properties of 3-Amino-3-(3-fluorophenyl)propan-1-ol

An In-Depth Technical Guide to the Physicochemical Characterization of 3-Amino-3-(3-fluorophenyl)propan-1-ol

Abstract

3-Amino-3-(3-fluorophenyl)propan-1-ol is a synthetic amino alcohol featuring a chiral center and a metabolically relevant fluorophenyl moiety. Such scaffolds are of significant interest in medicinal chemistry and drug development as potential building blocks for novel therapeutic agents. A thorough understanding of a compound's physicochemical properties is a non-negotiable prerequisite for its advancement through the development pipeline, as these parameters directly govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation feasibility. This guide presents a comprehensive framework for the systematic physicochemical characterization of 3-Amino-3-(3-fluorophenyl)propan-1-ol. Recognizing the limited availability of published experimental data for this specific molecule[1], this document provides authoritative, field-proven protocols for determining its essential properties. We will detail the methodologies for confirming purity and identity, measuring thermal properties, assessing lipophilicity and solubility, and establishing a spectroscopic fingerprint. The causality behind each experimental choice is explained to provide researchers with not just a set of instructions, but a strategic guide for robust and reliable compound characterization.

Molecular Identity and Computed Properties

The foundational step in characterizing any novel compound is to establish its identity and fundamental molecular properties. The structure of 3-Amino-3-(3-fluorophenyl)propan-1-ol combines a primary alcohol, a primary amine, and a fluorinated aromatic ring, suggesting a molecule with both hydrophilic and lipophilic characteristics.

Table 1: Core Molecular Identifiers

| Identifier | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₁₂FNO | PubChem[1] |

| Molecular Weight | 169.20 g/mol | PubChem[1] |

| PubChem CID | 44607618 | PubChem[1] |

| Canonical SMILES | C1=CC(=CC(=C1)C(CCO)N)F | PubChem[1] |

| InChI Key | FJWCDPMWOQMEGE-UHFFFAOYSA-N | PubChem[1] |

Given the absence of extensive experimental data, computational models serve as an invaluable starting point for predicting key physicochemical parameters. These predictions are essential for planning subsequent experimental work, such as selecting appropriate solvent systems for chromatography or solubility studies.[2]

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Significance in Drug Development |

|---|---|---|

| XLogP3 | 1.2 | Predicts membrane permeability and lipophilicity. A value between 1 and 3 is often targeted. |

| pKa (strongest basic) | ~9.5 | Governs the ionization state at physiological pH, impacting solubility, receptor binding, and cell penetration. |

| pKa (strongest acidic) | ~15.0 | The alcohol proton is weakly acidic and generally not relevant at physiological pH. |

Note: Predicted values are derived from standard computational algorithms (e.g., XLogP3) and should be confirmed experimentally.

Purity and Identity Confirmation: The Analytical Mandate

Before any physicochemical property is measured, the purity and structural integrity of the analyte must be unequivocally confirmed. Failure to do so will render all subsequent data unreliable. We employ a tripartite approach of chromatography and spectroscopy for this validation.

Purity Assessment by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the gold standard for assessing the purity of small organic molecules in the pharmaceutical industry.[3][4][5] Its resolving power separates the target compound from synthesis impurities and degradation products based on differential partitioning between a non-polar stationary phase and a polar mobile phase.[6][7]

The choice of RP-HPLC is dictated by the compound's structure, which contains both polar (amine, alcohol) and non-polar (fluorophenyl) groups, making it ideally suited for retention and separation on a C18 column.[3][7] A gradient elution method is chosen to ensure that impurities with a wide range of polarities are effectively resolved and eluted.

-

Sample Preparation: Accurately weigh ~1 mg of 3-Amino-3-(3-fluorophenyl)propan-1-ol and dissolve in 1.0 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

-

Instrumentation: Utilize an HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.

-

Chromatographic Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: 5% B to 95% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm (and scan from 200-400 nm with DAD).

-

Injection Volume: 10 µL.

-

-

Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram. A purity level of ≥95% is typically required for use in further studies.

Lipophilicity (LogP) by the Shake-Flask Method

Lipophilicity, expressed as the logarithm of the partition coefficient (LogP), is a critical parameter in drug design that influences a compound's ability to cross biological membranes. [2][8]The octanol-water shake-flask method is the traditional and most trusted method for its direct, empirical determination. [2][9]

This method directly measures the partitioning of the compound between two immiscible phases (n-octanol and water), providing a true thermodynamic value. [2]While faster methods exist, the shake-flask method remains the benchmark for accuracy. [2]Quantification of the compound in each phase is performed using the previously developed HPLC method for precision. [9]

-

Phase Preparation: Pre-saturate n-octanol with water and, separately, water (buffered to pH 7.4 to mimic physiological conditions) with n-octanol by mixing them vigorously for 24 hours and then allowing the layers to separate.

-

Partitioning: Add a known amount of the compound to a vial containing equal volumes (e.g., 5 mL each) of the pre-saturated n-octanol and buffered water.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 2-4 hours) to allow partitioning to reach equilibrium.

-

Phase Separation: Centrifuge the vial to ensure complete separation of the aqueous and organic layers.

-

Quantification: Carefully remove an aliquot from each layer. Determine the concentration of the compound in both the n-octanol ([Organic]) and aqueous ([Aqueous]) phases using the calibrated RP-HPLC method.

-

Calculation: Calculate the partition coefficient (P) and LogP as follows:

Spectroscopic Fingerprint: Infrared (IR) Spectroscopy

An IR spectrum provides a unique "fingerprint" of a molecule by identifying its functional groups based on their vibrational frequencies. This is a rapid and non-destructive technique that complements NMR and MS data for identity confirmation. For 3-Amino-3-(3-fluorophenyl)propan-1-ol, key expected absorption bands would include:

-

~3400-3300 cm⁻¹: Broad O-H and N-H stretching vibrations from the alcohol and amine groups. [10]* ~3050-3000 cm⁻¹: Aromatic C-H stretching.

-

~2950-2850 cm⁻¹: Aliphatic C-H stretching from the propyl chain. [10]* ~1600 cm⁻¹: N-H bending (scissoring) vibration.

-

~1250-1100 cm⁻¹: Strong C-F stretching vibration.

-

~1100-1000 cm⁻¹: C-O stretching vibration of the primary alcohol. [10]

Conclusion

The systematic characterization of 3-Amino-3-(3-fluorophenyl)propan-1-ol is essential for unlocking its potential in research and development. While public data on this specific molecule is scarce, the application of the authoritative and validated protocols detailed in this guide—spanning chromatography, mass spectrometry, thermal analysis, and spectroscopy—provides a robust framework for its complete physicochemical analysis. This approach ensures the generation of high-quality, reliable data, which is the bedrock of scientific integrity and a prerequisite for informed decision-making in any drug discovery program. The methodologies described herein are not merely procedural steps but a reflection of a strategic, science-first approach to compound characterization.

References

- ACD/Labs. (n.d.). LogP—Making Sense of the Value.

- Phenomenex. (n.d.). Reversed Phase HPLC Columns.

- Kaale, E., et al. (2013). Reverse-phase HPLC analysis and purification of small molecules. Methods in Enzymology.

- Taylor & Francis Group. (2011).

- Moravek. (n.d.). Reverse-Phase vs. Normal-Phase HPLC: A Brief Comparison.

- Wikipedia. (n.d.). Reversed-phase chromatography.

- Applus+ DatapointLabs. (n.d.). Differential Scanning Calorimetry (DSC) Testing of Materials.

- Agilent Technologies. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System.

- Li, Y., et al. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PMC - NIH.

- Torontech. (2025). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights.

- Thermo Fisher Scientific. (n.d.). Calculate reagent log P values to determine solubility characteristics.

- PubChem. (n.d.). 3-Amino-3-(3-fluorophenyl)propan-1-ol.

- Univar Solutions. (n.d.). 3-Amino-1-Propanol, Technical Grade, Liquid, 419 lb Drum.

- Wikipedia. (n.d.). Differential scanning calorimetry.

- TCA Lab / Alfa Chemistry. (n.d.). Differential Scanning Calorimetry (DSC) Testing.

- BenchChem. (2025). A Comparative Guide to the Structural Validation of 3-Amino-1-(furan-3-yl)propan-1-ol.

- acubiochem. (n.d.). 3-Amino-3-(4-fluorophenyl)propan-1-ol.

- CymitQuimica. (n.d.). 3-Amino-3-(3-chlorophenyl)-propan-1-ol.

- ResearchGate. (n.d.). FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b).

- SpectraBase. (n.d.). 3-Amino-1-propanol - Optional[1H NMR] - Spectrum.

- NIST. (n.d.). 1-Propanol, 3-amino-. NIST WebBook.

- Doc Brown's Chemistry. (n.d.). Infrared spectrum of propan-1-ol.

- Doc Brown's Chemistry. (n.d.). Propan-1-ol H-1 proton nmr spectrum.

- Vas, A., et al. (2025). Mass Spectrometric Assessment of the Reactivity and Target Sites of 3‐Aminopropanal and 3‐Aminopropanal‐Released Acrolein in Peptides and Proteins. PMC - NIH.

Sources

- 1. 3-Amino-3-(3-fluorophenyl)propan-1-ol | C9H12FNO | CID 44607618 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. acdlabs.com [acdlabs.com]

- 3. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]

- 4. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. taylorfrancis.com [taylorfrancis.com]

- 6. moravek.com [moravek.com]

- 7. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. agilent.com [agilent.com]

- 10. infrared spectrum of propan-1-ol prominent wavenumbers cm-1 detecting alcohol functional group present finger print for identification of 1-propanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

3-Amino-3-(3-fluorophenyl)propan-1-ol structure elucidation

An In-Depth Technical Guide to the Structure Elucidation of 3-Amino-3-(3-fluorophenyl)propan-1-ol

This guide provides a comprehensive, methodology-driven approach to the structural elucidation of the novel compound 3-Amino-3-(3-fluorophenyl)propan-1-ol. Designed for researchers, medicinal chemists, and professionals in drug development, this document moves beyond a simple recitation of data. It delves into the causality behind experimental choices, integrates self-validating protocols, and is grounded in authoritative spectroscopic principles to ensure the unambiguous confirmation of the molecular structure.

Introduction and Synthetic Context

3-Amino-3-(3-fluorophenyl)propan-1-ol is a fluorinated amino alcohol derivative. Such scaffolds are of significant interest in medicinal chemistry, as the introduction of fluorine can modulate key drug properties like metabolic stability and binding affinity. The structural backbone, a 1,3-amino alcohol, is a common feature in various biologically active molecules and pharmaceutical intermediates.[1][2]

A definitive structural confirmation is the bedrock of any further investigation into a compound's properties and potential applications. This guide outlines a multi-technique spectroscopic workflow, integrating Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments to build an unassailable structural proof.

While various synthetic routes are possible, a common approach involves the reduction of a corresponding β-amino ketone. For the purpose of this guide, we will assume the compound has been synthesized and purified to a high degree (>98%) via column chromatography, and is presented as a solid or viscous oil, ready for analysis.

The Elucidation Workflow: A Strategic Overview

The structural elucidation process is a logical progression, where each experiment provides a piece of a larger puzzle. Our strategy is designed to be self-validating, with each subsequent analysis confirming and refining the hypothesis drawn from the previous one.

Caption: A logical workflow for structure elucidation.

Mass Spectrometry: Confirming the Molecular Formula

The first step is to determine the molecular weight and, by extension, the molecular formula. High-resolution mass spectrometry (HRMS) is the gold standard for this purpose.

Experimental Protocol

-

Technique: Electrospray Ionization (ESI) coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.

-

Mode: Positive ion mode is chosen due to the presence of the basic amino group, which is readily protonated.

-

Sample Preparation: A dilute solution of the analyte is prepared in methanol or acetonitrile with 0.1% formic acid to facilitate protonation.

-

Analysis: The sample is infused directly or via liquid chromatography. The mass spectrum is acquired over a range of m/z 50-500.

Expected Data and Interpretation

The molecular formula for 3-Amino-3-(3-fluorophenyl)propan-1-ol is C₉H₁₂FNO.

-

Expected Monoisotopic Mass: 169.0903 g/mol .

-

Observed Ion: The primary ion observed will be the protonated molecule, [M+H]⁺.

-

Expected m/z: 170.0976.

The power of HRMS lies in its precision. An observed mass within a narrow tolerance (typically < 5 ppm) of the calculated mass for C₉H₁₂FNO⁺ provides strong evidence for the proposed molecular formula. Tandem MS (MS/MS) could further be used to observe fragmentation patterns, such as the loss of water (-18 Da) or ammonia (-17 Da), which would be consistent with the proposed alcohol and amine functionalities.[3]

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule. The presence of hydroxyl (O-H), amine (N-H), aromatic (C-H), and aliphatic (C-H) bonds gives rise to characteristic absorption frequencies.[4][5]

Experimental Protocol

-

Technique: Fourier-Transform Infrared (FTIR) Spectroscopy using an Attenuated Total Reflectance (ATR) accessory. ATR is a modern, simple alternative to traditional KBr pellets.

-

Sample Preparation: A small amount of the solid or liquid sample is placed directly onto the ATR crystal.

-

Analysis: The spectrum is recorded from 4000 cm⁻¹ to 400 cm⁻¹.

Data Presentation: Characteristic IR Absorptions

| Wavenumber (cm⁻¹) | Functional Group & Vibration Mode | Appearance | Significance |

| 3500 - 3200 | O-H stretch (alcohol) | Strong, Broad | Confirms the presence of the hydroxyl group.[6] |

| 3400 - 3250 | N-H stretch (primary amine) | Medium, Two peaks | The two peaks (symmetric and asymmetric stretch) are characteristic of a primary (-NH₂) amine.[6][7] |

| 3100 - 3000 | C-H stretch (aromatic) | Medium to Weak | Indicates the presence of the phenyl ring. |

| 3000 - 2850 | C-H stretch (aliphatic) | Medium | Confirms the propyl chain (CH, CH₂). |

| 1600 & 1475 | C=C stretch (aromatic) | Medium | Further evidence for the aromatic ring. |

| 1250 - 1000 | C-F stretch | Strong | Confirms the presence of the fluorine substituent. |

| 1250 - 1000 | C-O stretch (primary alcohol) | Strong | Confirms the primary alcohol functionality. |

The combined observation of a broad O-H stretch, a two-peaked N-H stretch, and C-F and C-O stretches provides a robust functional group "fingerprint" that perfectly matches the proposed structure.[8][9][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

NMR spectroscopy provides the most detailed information, mapping out the carbon skeleton and the precise connectivity of atoms through proton-proton and proton-carbon correlations. For clarity, we will predict the spectra in a common NMR solvent, DMSO-d₆, which is excellent for molecules with exchangeable protons (OH, NH₂).

Caption: Structure of 3-Amino-3-(3-fluorophenyl)propan-1-ol.

¹H NMR Spectroscopy: The Proton Environment

¹H NMR reveals the number of distinct proton environments, their integration (relative numbers), and their neighboring protons through spin-spin coupling.

Experimental Protocol

-

Instrument: 400 MHz or 500 MHz NMR Spectrometer.

-

Solvent: DMSO-d₆.

-

Analysis: Standard 1D proton experiment.

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Key Couplings |

| ~7.40 | td | 1H | H-5' | Coupled to F (ortho, J ≈ 8 Hz) and H-4'/H-6' (meta, J ≈ 8 Hz). |

| ~7.25 - 7.10 | m | 3H | H-2', H-4', H-6' | Complex multiplet due to H-H and H-F couplings. |

| ~4.50 | t (br) | 1H | OH | Broad, exchangeable proton. Position is concentration dependent. |

| ~4.10 | dd | 1H | H-3 | Coupled to the two diastereotopic H-2 protons (J ≈ 8 Hz, 5 Hz). |

| ~3.45 | m | 2H | H-1 | Multiplet due to coupling with H-2 protons. |

| ~2.10 | s (br) | 2H | NH₂ | Broad, exchangeable protons. |

| ~1.85 | m | 2H | H-2 | Complex multiplet, coupled to both H-1 and H-3. |

¹³C NMR & DEPT-135: The Carbon Skeleton

The ¹³C NMR spectrum shows the number of unique carbon environments, while a DEPT-135 experiment distinguishes between CH/CH₃ (positive phase) and CH₂ (negative phase) carbons. Quaternary carbons are absent in the DEPT-135 spectrum.[11][12]

Experimental Protocol

-

Analysis: Proton-decoupled ¹³C experiment followed by a DEPT-135 pulse sequence.

Predicted ¹³C NMR Data (101 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | DEPT-135 Phase | Assignment | Rationale & Key Couplings | | :--- | :--- | :--- | :--- | :--- | | ~162.5 | Not observed | C-3' | Carbon directly attached to F; shows a large ¹JCF coupling (~245 Hz). | | ~146.0 | Not observed | C-1' | Quaternary carbon ipso to the propanol chain. | | ~130.5 | Positive | C-5' | Aromatic CH; shows a ³JCF coupling (~8 Hz). | | ~122.0 | Positive | C-6' | Aromatic CH. | | ~114.0 | Positive | C-4' | Aromatic CH; shows a ²JCF coupling (~21 Hz). | | ~113.0 | Positive | C-2' | Aromatic CH; shows a ²JCF coupling (~22 Hz). | | ~59.0 | Negative | C-1 | Methylene carbon attached to the electron-withdrawing OH group. | | ~50.0 | Positive | C-3 | Methine carbon attached to the amino group and aromatic ring. | | ~38.0 | Negative | C-2 | Methylene carbon in the middle of the chain. |

2D NMR: Unambiguous Connectivity

Two-dimensional NMR experiments are crucial for assembling the fragments identified by 1D NMR into a complete, unambiguous structure.

1. ¹H-¹H COSY (Correlation Spectroscopy) This experiment identifies protons that are coupled to each other (typically separated by 2-3 bonds).

Protocol: Standard COSY pulse sequence.

Interpretation: The COSY spectrum will show cross-peaks connecting coupled protons, definitively establishing the aliphatic spin system.

Caption: Key ¹H-¹H COSY correlations.

2. ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) This experiment correlates each proton with its directly attached carbon atom.

Protocol: Standard HSQC pulse sequence.

Interpretation: The HSQC spectrum provides the final, definitive link between the proton and carbon skeletons. Each cross-peak confirms a specific C-H bond, allowing for the confident assignment of every signal in both the ¹H and ¹³C spectra. For example, the proton signal at δ ~4.10 ppm will show a correlation to the carbon signal at δ ~50.0 ppm, unambiguously assigning both to the C3/H3 position.

Conclusion: A Self-Validating Structural Proof

The structural elucidation of 3-Amino-3-(3-fluorophenyl)propan-1-ol is achieved through a systematic and multi-faceted analytical approach.

-

Mass Spectrometry establishes the correct molecular formula, C₉H₁₂FNO.

-

Infrared Spectroscopy confirms the presence of all key functional groups: an alcohol (O-H), a primary amine (N-H), an aromatic ring, and a C-F bond.

-

1D NMR (¹H, ¹³C, DEPT-135) provides a detailed map of the proton and carbon environments, consistent with the proposed structure.

-

2D NMR (COSY, HSQC) definitively proves the connectivity of the atoms, linking the proton assignments to the carbon skeleton and confirming the -CH(NH₂)-CH₂-CH₂OH spin system.

The convergence of data from these orthogonal techniques provides an unassailable, self-validating proof of structure, meeting the highest standards of scientific integrity required for research and drug development.

References

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy. Cengage Learning.

- Smith, B. C. (1999).

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

-

PubChem. (n.d.). 3-Amino-3-(3-fluorophenyl)propan-1-ol. National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

-

InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. Retrieved January 18, 2026, from [Link]

-

Dummies.com. (2016). How to Identify Alcohols and Amines in the IR Spectrum. Retrieved January 18, 2026, from [Link]

-

NIST. (n.d.). 1-Propanol, 3-amino-. NIST Chemistry WebBook. Retrieved January 18, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). Carbon-13 NMR spectrum of propan-1-ol. Retrieved January 18, 2026, from [Link]

-

Pearson Study Prep. (2015, March 19). IR Spect Drawing Spectra: Alcohols and Amines [Video]. YouTube. Retrieved January 18, 2026, from [Link]

-

University of Calgary. (n.d.). 13C NMR of 1-Propanol. Retrieved January 18, 2026, from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of 3-amino-1-propanol (a) and tert-butyl-N-(3-hydroxypropyl) carbamate (b). Retrieved January 18, 2026, from [Link]

-

NIST. (n.d.). Mass spectrum (electron ionization) of 1-Propanol, 3-amino-. NIST Chemistry WebBook. Retrieved January 18, 2026, from [Link]

- Google Patents. (n.d.). KR101644016B1 - A method for preparing optically active 3-amino-1-phenylpropanol derivatives.

- Google Patents. (n.d.). CN102633658A - Method for resolving 3-amino-3-phenylpropanol.

-

Wiley. (n.d.). Mass Spectrometric Assessment of the Reactivity and Target Sites of 3‐Aminopropanal and 3‐Aminopropanal‐Released Acrolein in Peptides and Proteins. Retrieved January 18, 2026, from [Link]

Sources

- 1. KR101644016B1 - A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same - Google Patents [patents.google.com]

- 2. CN102633658A - Method for resolving 3-amino-3-phenylpropanol - Google Patents [patents.google.com]

- 3. Mass Spectrometric Assessment of the Reactivity and Target Sites of 3‐Aminopropanal and 3‐Aminopropanal‐Released Acrolein in Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Monitoring carbonyl-amine reaction between pyruvic acid and alpha-amino alcohols by FTIR spectroscopy--a possible route to Amadori products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. How to Identify Alcohols and Amines in the IR Spectrum | dummies [dummies.com]

- 7. m.youtube.com [m.youtube.com]

- 8. instanano.com [instanano.com]

- 9. researchgate.net [researchgate.net]

- 10. 1-Propanol, 3-amino- [webbook.nist.gov]

- 11. C-13 nmr spectrum of propan-1-ol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1-propanol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. chemistry.miamioh.edu [chemistry.miamioh.edu]

An In-Depth Technical Guide to the Putative Mechanism of Action of 3-Amino-3-(3-fluorophenyl)propan-1-ol

Abstract: This technical guide delineates the hypothesized mechanism of action for the novel compound, 3-Amino-3-(3-fluorophenyl)propan-1-ol. Based on established structure-activity relationships within the phenylpropanolamine class of molecules, it is posited that this compound functions as a monoamine reuptake inhibitor. This document provides a comprehensive framework for the scientific investigation of this hypothesis, detailing the theoretical underpinnings, key experimental protocols, and data interpretation strategies. The target audience for this guide includes researchers in neuropharmacology, medicinal chemistry, and drug development who are focused on the discovery of new central nervous system (CNS) therapeutics.

Introduction and Hypothesized Mechanism of Action

The compound 3-Amino-3-(3-fluorophenyl)propan-1-ol belongs to the phenylpropanolamine chemical class. This structural motif, characterized by a phenyl group and an amino group separated by a three-carbon chain, is a well-established pharmacophore for ligands that target monoamine transporters.[1] Prominent drugs such as Fluoxetine and Tomoxetine, which are selective serotonin reuptake inhibitors (SSRIs) and norepinephrine reuptake inhibitors (NRIs) respectively, are built around a similar 3-amino-1-phenylpropanol core.[2]

Therefore, it is hypothesized that 3-Amino-3-(3-fluorophenyl)propan-1-ol acts as a monoamine reuptake inhibitor, potentially exhibiting activity at the serotonin transporter (SERT), norepinephrine transporter (NET), and/or the dopamine transporter (DAT) . By blocking these transporters, the compound would increase the synaptic concentrations of their respective neurotransmitters—serotonin, norepinephrine, and dopamine—leading to enhanced monoaminergic signaling.[3] The specific selectivity profile (i.e., the relative potency for SERT, NET, and DAT) will ultimately determine its potential therapeutic applications, which could range from depression and anxiety to attention-deficit/hyperactivity disorder (ADHD).[4]

This guide will outline the necessary experimental procedures to rigorously test this hypothesis and characterize the pharmacological profile of 3-Amino-3-(3-fluorophenyl)propan-1-ol.

The Molecular Targets: Monoamine Transporters

Monoamine transporters are integral membrane proteins that regulate neurotransmission by clearing serotonin, norepinephrine, and dopamine from the synaptic cleft, thereby terminating their signaling.[5] These transporters are crucial targets for a wide array of psychotropic medications.[6]

-

Serotonin Transporter (SERT): Primarily responsible for the reuptake of serotonin, playing a key role in mood, anxiety, and sleep regulation.

-

Norepinephrine Transporter (NET): Mediates the reuptake of norepinephrine, which is involved in attention, arousal, and the "fight-or-flight" response.[4]

-

Dopamine Transporter (DAT): Controls the synaptic levels of dopamine, a neurotransmitter central to reward, motivation, and motor control.[3]

The therapeutic efficacy of monoamine reuptake inhibitors is directly linked to their ability to selectively or non-selectively block one or more of these transporters.

Experimental Validation of the Hypothesized Mechanism

A systematic approach is required to validate the hypothesized mechanism of action. This involves a tiered screening process, starting with binding affinity studies, followed by functional uptake assays, and culminating in selectivity profiling.

Primary Screening: Radioligand Binding Assays

The initial step is to determine if 3-Amino-3-(3-fluorophenyl)propan-1-ol physically interacts with the monoamine transporters. This is achieved through competitive radioligand binding assays.[7] In these assays, the test compound's ability to displace a known high-affinity radioligand from the transporter is measured.[8]

Experimental Protocol: Radioligand Binding Assay

-

Preparation of Membranes:

-

Culture HEK293 cells stably expressing human SERT, NET, or DAT.

-

Harvest the cells and homogenize them in a cold buffer (e.g., Tris-HCl) to create a membrane preparation.

-

Centrifuge the homogenate and resuspend the membrane pellet in the assay buffer.

-

Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).

-

-

Assay Setup (96-well format):

-

To each well, add:

-

Membrane preparation (containing a specific amount of protein, e.g., 10-20 µg).

-

A fixed concentration of a specific radioligand (e.g., [³H]-Citalopram for SERT, [³H]-Nisoxetine for NET, [³H]-WIN 35,428 for DAT).

-

Varying concentrations of the test compound, 3-Amino-3-(3-fluorophenyl)propan-1-ol (typically in a serial dilution).

-

For non-specific binding control wells, add a high concentration of a known non-radioactive inhibitor (e.g., 10 µM Paroxetine for SERT).

-

For total binding wells, add the vehicle (e.g., DMSO).

-

-

-

Incubation:

-

Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a set duration (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

-

-

Harvesting and Detection:

-

Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate the bound radioligand from the unbound.

-

Wash the filters with cold assay buffer to remove any non-specifically bound radioligand.

-

Place the filter discs in scintillation vials, add a scintillation cocktail, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Determine the IC₅₀ (the concentration of the compound that inhibits 50% of the specific binding) by fitting the data to a sigmoidal dose-response curve.

-

Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Diagram 1: Radioligand Binding Assay Workflow

A flowchart of the radioligand binding assay.

Functional Characterization: Neurotransmitter Uptake Inhibition Assays

While binding assays confirm physical interaction, they do not reveal whether the compound inhibits the transporter's function. Neurotransmitter uptake assays directly measure the inhibition of substrate transport into cells.[9] These assays can be performed using radiolabeled neurotransmitters or fluorescent substrates.[10]

Experimental Protocol: [³H]-Neurotransmitter Uptake Assay

-

Cell Plating:

-

Plate HEK293 cells stably expressing human SERT, NET, or DAT in a 96-well plate and allow them to adhere and form a confluent monolayer.[10]

-

-

Assay Setup:

-

Wash the cells with a pre-warmed assay buffer (e.g., Krebs-Ringer-HEPES buffer).

-

Pre-incubate the cells with varying concentrations of 3-Amino-3-(3-fluorophenyl)propan-1-ol or a reference inhibitor (e.g., Paroxetine for SERT) for a short period (e.g., 10-20 minutes) at 37°C.

-

-

Initiation of Uptake:

-

Add a fixed concentration of the respective [³H]-neurotransmitter ([³H]-5-HT for SERT, [³H]-NE for NET, or [³H]-DA for DAT) to each well to initiate the uptake.[5]

-

-

Termination of Uptake:

-

After a short incubation period (e.g., 5-15 minutes), rapidly terminate the uptake by washing the cells multiple times with ice-cold assay buffer.[9]

-

-

Cell Lysis and Detection:

-

Lyse the cells with a lysis buffer.

-

Transfer the lysate to scintillation vials, add a scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Determine the amount of neurotransmitter taken up in the presence of different concentrations of the test compound.

-

Plot the percentage of uptake inhibition against the log concentration of the test compound.

-

Calculate the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.

-

Diagram 2: Neurotransmitter Uptake Inhibition Pathway

Hypothesized binding of the compound to the transporter.

Data Presentation and Interpretation

The results from the binding and uptake assays should be summarized in a clear and concise table to allow for easy comparison of the compound's potency and selectivity.

Table 1: Hypothetical Pharmacological Profile of 3-Amino-3-(3-fluorophenyl)propan-1-ol

| Target | Binding Affinity (Ki, nM) | Functional Potency (IC₅₀, nM) |

| SERT (Serotonin Transporter) | 15 | 25 |

| NET (Norepinephrine Transporter) | 5 | 8 |

| DAT (Dopamine Transporter) | 250 | 400 |

Interpretation of Hypothetical Data:

Based on the hypothetical data in Table 1, 3-Amino-3-(3-fluorophenyl)propan-1-ol would be classified as a potent serotonin-norepinephrine reuptake inhibitor (SNRI) with a significantly weaker activity at the dopamine transporter. The selectivity ratio for NET over SERT would be 3-fold (15 nM / 5 nM), and for NET over DAT would be 50-fold (250 nM / 5 nM). This profile suggests potential therapeutic utility in conditions where both serotonergic and noradrenergic enhancement is beneficial, such as major depressive disorder and certain pain syndromes.[4]

Conclusion

This technical guide outlines a robust scientific framework for elucidating the mechanism of action of 3-Amino-3-(3-fluorophenyl)propan-1-ol. The core hypothesis, based on its chemical structure, is that it functions as a monoamine reuptake inhibitor. The provided experimental protocols for radioligand binding and neurotransmitter uptake assays represent the industry-standard methods for testing this hypothesis. The successful execution of these experiments will provide a comprehensive pharmacological profile of the compound, determining its potency and selectivity for the serotonin, norepinephrine, and dopamine transporters, and thereby guiding its future development as a potential CNS therapeutic agent.

References

-

MDPI. (n.d.). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. Retrieved from [Link]

- Google Patents. (n.d.). KR101644016B1 - A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same.

- Tasdemir, F. M., & El-Mallakh, R. S. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. Journal of pharmacological and toxicological methods, 91, 31–36.

- Sitte, H. H., & Freissmuth, M. (2015). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current protocols in pharmacology, 68(1), 12-15.

-

PubMed. (2009). Structure-activity relationships of the 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ol series of monoamine reuptake inhibitors. Retrieved from [Link]

- Mayer, F. P., Wimmer, L., Dillon-Carter, O., Horta, G., Golenia, L., Hemanth, P. V., ... & Sitte, H. H. (2020). Cell-based radiotracer binding and uptake inhibition assays: a comparison of in vitro methods to assess the potency of drugs that target monoamine transporters. Neuropharmacology, 167, 107981.

-

ResearchGate. (n.d.). Monoamine neurotransmitter reuptake inhibition and release assay. Retrieved from [Link]

-

Mayo Clinic. (2025). Serotonin and norepinephrine reuptake inhibitors (SNRIs). Retrieved from [Link]

- Google Patents. (n.d.). CN102633658A - Method for resolving 3-amino-3-phenylpropanol.

-

Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]

-

ResearchGate. (n.d.). 3-Methylamino-3-phenylpropan-1-ol. Retrieved from [Link]

-

Wiley Online Library. (2005). Monoamine reuptake inhibitors: Highlights of recent research developments. Retrieved from [Link]

-

PubMed Central. (n.d.). Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration. Retrieved from [Link]

-

American Addiction Centers. (2025). Norepinephrine and Dopamine Reuptake Inhibitors (NDRIs). Retrieved from [Link]

-

PubChem. (n.d.). 1-Propanol, 3-amino-3-phenyl-. Retrieved from [Link]

-

MDPI. (n.d.). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Retrieved from [Link]

-

MDPI. (n.d.). Breaking Barriers: Exploring Neurotransmitters through In Vivo vs. In Vitro Rivalry. Retrieved from [Link]

-

PubMed Central. (n.d.). Development of potent dopamine-norepinephrine uptake inhibitors (DNRIs) based on a (2S,4R,5R)-2-benzhydryl-5-((4-methoxybenzyl)amino)tetrahydro-2H-pyran-4-ol molecular template. Retrieved from [Link]

-

ScienceDirect. (n.d.). Inhibition of monoamine oxidase activity by phenylpropanolamine, an anorectic agent. Retrieved from [Link]

-

Cell Biolabs, Inc. (n.d.). OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric). Retrieved from [Link]

-

Biocompare. (n.d.). Neurotransmitter Transporter Uptake Assay Explorer Kit from Molecular Devices. Retrieved from [Link]

-

Univar Solutions. (n.d.). 3-Amino-1-Propanol, Technical Grade, Liquid, 419 lb Drum. Retrieved from [Link]

-

SpringerLink. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Retrieved from [Link]

-

Frontiers. (n.d.). Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors. Retrieved from [Link]

-

PubMed Central. (2018). Monoamine Oxidase-A Inhibition and Associated Antioxidant Activity in Plant Extracts with Potential Antidepressant Actions. Retrieved from [Link]

-

YouTube. (2025). SSRIs, SNRIs and NDRIs: Understanding Antidepressants | Josh Maline, PharmD. Retrieved from [Link]

-

Psych Scene Hub. (2022). Serotonin Noradrenaline Reuptake Inhibitors (SNRIs): Mechanism, Clinical Use, and Side Effects. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and characterization of 3-amino-1, 2-propanediol. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. KR101644016B1 - A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same - Google Patents [patents.google.com]

- 3. americanaddictioncenters.org [americanaddictioncenters.org]

- 4. psychscenehub.com [psychscenehub.com]

- 5. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. revvity.com [revvity.com]

- 8. biophysics-reports.org [biophysics-reports.org]

- 9. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. moleculardevices.com [moleculardevices.com]

An In-Depth Technical Guide to 3-Amino-3-(3-fluorophenyl)propan-1-ol (CAS 683221-07-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-3-(3-fluorophenyl)propan-1-ol is a chiral amino alcohol of significant interest in medicinal chemistry and pharmaceutical development. As a fluorinated derivative of the 3-amino-1-phenylpropanol scaffold, it serves as a valuable building block for the synthesis of complex molecular architectures with potential therapeutic applications. The introduction of a fluorine atom on the phenyl ring can modulate key pharmacological properties such as metabolic stability, binding affinity, and bioavailability. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, expected analytical characteristics, and its potential applications in drug discovery, synthesized from available data on its structural analogs and precursors.

Physicochemical Properties

While specific experimental data for 3-Amino-3-(3-fluorophenyl)propan-1-ol is not extensively documented in publicly available literature, its key physicochemical properties can be reliably predicted based on its structure and comparison with closely related analogs.

| Property | Value | Source/Basis |

| CAS Number | 683221-07-0 | |

| Molecular Formula | C₉H₁₂FNO | [1] |

| Molecular Weight | 169.20 g/mol | [1] |

| Appearance | Expected to be a solid or viscous liquid at room temperature. | Analogy to similar compounds[2] |

| Boiling Point | Estimated >280 °C at 760 mmHg | Analogy to similar compounds |

| Solubility | Expected to be soluble in methanol, ethanol, and other polar organic solvents. | General characteristics of amino alcohols |

Synthesis and Manufacturing

The most direct and widely applicable method for the synthesis of 3-Amino-3-(3-fluorophenyl)propan-1-ol is the reduction of the corresponding carboxylic acid, 3-amino-3-(3-fluorophenyl)propanoic acid. This transformation can be efficiently achieved using a variety of reducing agents, with borane complexes being particularly effective for the reduction of amino acids.

Proposed Synthetic Pathway: Reduction of 3-amino-3-(3-fluorophenyl)propanoic acid

The carboxylic acid group of 3-amino-3-(3-fluorophenyl)propanoic acid can be selectively reduced to the primary alcohol in the presence of the amino group. The use of a borane reagent, such as borane-tetrahydrofuran complex (BH₃·THF) or borane-dimethyl sulfide complex (BMS), is a well-established method for this conversion. The reaction proceeds through the formation of a borane-amine complex, followed by the reduction of the carboxylic acid.

Caption: Proposed synthesis of 3-Amino-3-(3-fluorophenyl)propan-1-ol.

Experimental Protocol (Hypothetical)

This protocol is based on established procedures for the reduction of similar amino acids.

Materials:

-

3-Amino-3-(3-fluorophenyl)propanoic acid

-

Borane-tetrahydrofuran complex (1 M solution in THF)

-

Anhydrous tetrahydrofuran (THF)

-

Hydrochloric acid (HCl), 2 M

-

Sodium hydroxide (NaOH), 2 M

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere, suspend 3-amino-3-(3-fluorophenyl)propanoic acid in anhydrous THF.

-

Addition of Reducing Agent: Cool the suspension to 0 °C using an ice bath. Slowly add the borane-tetrahydrofuran complex solution via the dropping funnel over a period of 1-2 hours, maintaining the temperature below 5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching and Workup: Cool the reaction mixture to 0 °C and cautiously quench the excess borane by the slow addition of 2 M HCl. Stir the mixture for 30 minutes.

-

Extraction: Adjust the pH of the aqueous layer to >10 with 2 M NaOH. Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to afford pure 3-Amino-3-(3-fluorophenyl)propan-1-ol.

Spectroscopic Analysis

The structural confirmation of 3-Amino-3-(3-fluorophenyl)propan-1-ol relies on a combination of spectroscopic techniques. The expected spectral data are as follows:

| Technique | Expected Features |

| ¹H NMR | Aromatic protons (m, ~6.9-7.4 ppm), methine proton adjacent to the amino group (t or dd, ~4.0-4.3 ppm), methylene protons adjacent to the hydroxyl group (t, ~3.6-3.8 ppm), methylene protons at the 2-position (m, ~1.8-2.0 ppm), and broad singlets for the -OH and -NH₂ protons. |

| ¹³C NMR | Aromatic carbons with characteristic C-F couplings, methine carbon (~50-55 ppm), methylene carbon adjacent to the hydroxyl group (~60-65 ppm), and the other methylene carbon (~35-40 ppm). |

| IR (Infrared) | Broad O-H stretch (~3300-3400 cm⁻¹), N-H stretch (doublet, ~3300-3400 cm⁻¹), aromatic C-H stretch (~3000-3100 cm⁻¹), aliphatic C-H stretch (~2850-2950 cm⁻¹), and C-F stretch (~1100-1200 cm⁻¹). |

| Mass Spec. | Molecular ion peak (M⁺) at m/z = 169.09, and characteristic fragmentation patterns including the loss of water and the benzylic fragment. |

Applications in Drug Discovery

3-Amino-3-(3-fluorophenyl)propan-1-ol is a valuable chiral building block for the synthesis of pharmaceutical agents. Its utility stems from the 3-amino-1-phenylpropanol core, which is a key pharmacophore in several approved drugs, including antidepressants like fluoxetine and atomoxetine. The presence of the 3-fluorophenyl moiety offers several advantages in drug design:

-

Metabolic Stability: The C-F bond is strong and resistant to metabolic cleavage, which can block sites of oxidative metabolism and improve the pharmacokinetic profile of a drug candidate.

-

Modulation of Basicity: The electron-withdrawing nature of fluorine can reduce the pKa of the amino group, which can influence the drug's solubility, membrane permeability, and off-target interactions.

-

Enhanced Binding Interactions: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, potentially increasing binding affinity and selectivity.

Caption: Role of 3-Amino-3-(3-fluorophenyl)propan-1-ol in a drug discovery workflow.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors or dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

First Aid:

-

In case of skin contact: Immediately wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

If inhaled: Move the person to fresh air and keep comfortable for breathing.

-

If swallowed: Rinse mouth. Do NOT induce vomiting.

-

In all cases of exposure, seek immediate medical attention.

-

References

- Ningbo Inno Pharmchem Co., Ltd. (2026). The Role of Boc-(R)-3-amino-3-(3-fluorophenyl)propionic Acid in Pharmaceutical Development.

-

PubChem. (n.d.). 3-Amino-3-(3-fluorophenyl)propan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same.

- Google Patents. (n.d.). Reduction of amino acids in the presence of boron trifluoride.

Sources

An In-depth Technical Guide to the Prospective Biological Activity of 3-Amino-3-(3-fluorophenyl)propan-1-ol

Executive Summary

This document provides a comprehensive technical framework for the investigation of 3-Amino-3-(3-fluorophenyl)propan-1-ol, a novel compound with limited characterization in current scientific literature. Drawing from structural analogy to known pharmacologically active agents, this guide posits a primary hypothesis: the compound's principal biological activity is the modulation of the γ-aminobutyric acid type B (GABAB) receptor. We outline a logical, multi-tiered experimental strategy designed to rigorously test this hypothesis, from initial receptor binding and functional assays to preliminary in vivo assessments. This whitepaper is intended for researchers, scientists, and drug development professionals, offering a robust, field-proven roadmap for elucidating the compound's mechanism of action and therapeutic potential.

Introduction and Rationale for Investigation

3-Amino-3-(3-fluorophenyl)propan-1-ol is a small molecule whose biological properties remain largely unexplored. Its core structure, a 3-amino-3-arylpropan-1-ol scaffold, is a privileged motif in medicinal chemistry, notably present in various central nervous system (CNS) active agents. The key to unlocking its potential lies in a rational, hypothesis-driven approach.

The structural architecture of 3-Amino-3-(3-fluorophenyl)propan-1-ol bears a striking resemblance to baclofen (β-(4-chlorophenyl)-γ-aminobutyric acid), the prototypical agonist for the GABAB receptor.[1][2][3] Baclofen is a clinically significant muscle relaxant and antispastic agent.[1][4] The core components of the target molecule—a phenyl ring, a γ-amino acid-like backbone, and a polar terminus—mirror the essential pharmacophoric features required for GABAB receptor activation. The substitution of a fluorine atom at the meta-position of the phenyl ring is a common strategy in medicinal chemistry to modulate metabolic stability and receptor affinity. Based on this compelling structural evidence, we hypothesize that 3-Amino-3-(3-fluorophenyl)propan-1-ol functions as a modulator, likely an agonist, of the GABAB receptor.

Postulated Mechanism of Action: GABAB Receptor Modulation

The GABAB receptor is the principal metabotropic receptor for GABA, the primary inhibitory neurotransmitter in the CNS.[5] It functions as an obligate heterodimer, composed of GABAB1 and GABAB2 subunits, and couples to Gαi/o-type G proteins.[5][6]

Causality of Action: Upon agonist binding to the Venus flytrap domain of the GABAB1 subunit, a conformational change is induced, leading to the activation of the associated G protein.[5][7] The dissociated Gαi/o and Gβγ subunits then modulate downstream effectors:

-

Inhibition of Adenylyl Cyclase: The Gαi/o subunit directly inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5][8]

-

Modulation of Ion Channels: The Gβγ subunit directly interacts with and activates G protein-coupled inwardly rectifying potassium (GIRK) channels, causing membrane hyperpolarization.[5] It also inhibits voltage-gated Ca2+ channels, which suppresses neurotransmitter release from presynaptic terminals.[5][7]

This cascade of events results in a slow and prolonged inhibitory effect on neuronal excitability, underpinning the therapeutic effects of GABAB agonists like baclofen.[1]

Signaling Pathway Diagram

Caption: Postulated GABAB receptor signaling cascade.

Experimental Validation Workflow: A Step-by-Step Guide

To validate the hypothesis that 3-Amino-3-(3-fluorophenyl)propan-1-ol is a GABAB receptor agonist, a sequential in vitro and in vivo testing funnel is proposed. This workflow ensures that each step builds upon validated data from the previous one, providing a self-validating system.

In Vitro Experimental Workflow Diagram

Caption: Sequential workflow for in vitro characterization.

In Vitro Characterization Protocols

A. Radioligand Binding Assay

Objective: To determine if the test compound binds to the GABAB receptor and to quantify its binding affinity (Ki).

Protocol:

-

Membrane Preparation: Prepare crude synaptic membranes from rat whole brain or from cells stably expressing human recombinant GABAB1/GABAB2 receptors. Homogenize tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and perform differential centrifugation to isolate the membrane fraction. Wash membranes repeatedly to remove endogenous GABA.[9]

-

Assay Setup: In a 96-well plate, combine the membrane preparation (typically 100-200 µg protein/well), a fixed concentration of a high-affinity GABAB antagonist radioligand (e.g., 2-5 nM [3H]CGP54626), and varying concentrations of the test compound (e.g., 10-10 M to 10-4 M).[10]

-

Nonspecific Binding: To a parallel set of wells, add a high concentration of a known non-radioactive ligand (e.g., 10 µM baclofen) to determine nonspecific binding.

-

Incubation: Incubate the plates at room temperature for 60-90 minutes to allow the binding to reach equilibrium.[10][11]

-

Termination: Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., GF/B or GF/C), followed by several washes with ice-cold buffer to separate bound from free radioligand.[11]

-

Quantification: Measure the radioactivity trapped on the filters using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting nonspecific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model using non-linear regression to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]

B. [35S]GTPγS Functional Assay

Objective: To measure the activation of G proteins upon receptor binding, providing a direct measure of agonist efficacy.

Protocol:

-

Assay Buffer: Prepare an assay buffer containing 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, and 1 mM EDTA, pH 7.4. Add GDP (e.g., 30 µM) to the buffer just before use.

-

Assay Setup: In a 96-well plate, combine the same membrane preparation used for binding assays, varying concentrations of the test compound, and a fixed concentration of [35S]GTPγS (e.g., 0.1 nM).[12][13]

-

Basal & Maximal Stimulation: Include wells for basal activity (no agonist) and maximal stimulation (a saturating concentration of a known agonist like GABA or baclofen).

-

Incubation: Incubate the plate at 30°C for 60 minutes.[14]

-

Termination & Quantification: Terminate the assay by filtration as described for the binding assay. Measure the incorporated [35S]GTPγS via scintillation counting.

-

Data Analysis: Plot the stimulated [35S]GTPγS binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect relative to a full agonist).[12]

C. cAMP Accumulation Assay

Objective: To measure the functional downstream consequence of Gαi/o activation—the inhibition of adenylyl cyclase activity.

Protocol:

-

Cell Culture: Use a cell line (e.g., CHO or HEK293) stably expressing the human GABAB receptor.

-

Assay Setup: Plate the cells in a 96- or 384-well plate. Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Stimulation: Add varying concentrations of the test compound along with a fixed concentration of an adenylyl cyclase activator, such as forskolin.[15][16] The GABAB agonist activity will manifest as an inhibition of the forskolin-stimulated cAMP production.

-

Incubation: Incubate for an appropriate time (e.g., 30 minutes) at 37°C.

-

Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence), ELISA, or bioluminescence (e.g., Promega's cAMP-Glo™ Assay).[16][17]

-

Data Analysis: Plot the inhibition of forskolin-stimulated cAMP levels against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax for the inhibitory effect.

Hypothetical Data Summary

The following table summarizes the expected outcomes from the in vitro assays if 3-Amino-3-(3-fluorophenyl)propan-1-ol is a full agonist at the GABAB receptor.

| Assay Type | Parameter | Hypothetical Value (Test Compound) | Hypothetical Value (Baclofen - Control) |

| Radioligand Binding | Ki (nM) | 50 - 200 | 100 - 500 |

| [35S]GTPγS Binding | EC50 (nM) | 200 - 1000 | 500 - 2000 |

| Emax (%) | 95 - 105 | 100 (Reference) | |

| cAMP Accumulation | EC50 (nM) | 150 - 800 | 400 - 1500 |

| Emax (% Inhibition) | ~100 | ~100 |

In Vivo Preclinical Assessment

Following successful in vitro validation, the next logical step is to assess the compound's activity in relevant animal models. The primary goal is to determine if the in vitro agonist activity translates to a physiological effect consistent with GABAB receptor activation, such as muscle relaxation.

Rotarod Test for Motor Coordination and Muscle Relaxation

Objective: To assess the effect of the test compound on motor coordination and balance, a standard method for evaluating the muscle relaxant properties of CNS-active drugs.[18][19]

Protocol:

-

Animal Acclimation: Acclimate mice or rats to the testing room for at least 30-60 minutes before the experiment.[20]

-

Training/Baseline: Train the animals to stay on the rotarod apparatus (a rotating rod) at a constant or accelerating speed. Record the baseline latency to fall for each animal over several trials.[21] Animals that fail to meet a minimum performance criterion are excluded.

-

Compound Administration: Administer the test compound (e.g., via intraperitoneal or oral route) at various doses. A vehicle control group and a positive control group (e.g., diazepam or baclofen) must be included.[22]

-

Testing: At a predetermined time post-administration (based on expected pharmacokinetics, e.g., 30 minutes), place the animals back on the rotarod and record the latency to fall. The rod should be set to an accelerating speed (e.g., 4 to 40 rpm over 5 minutes).[21]

-

Data Analysis: Compare the mean latency to fall for each dose group against the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test). A statistically significant decrease in the time spent on the rod indicates impaired motor coordination, consistent with muscle relaxant or sedative effects.

Hypothetical In Vivo Data

| Treatment Group | Dose (mg/kg, i.p.) | Mean Latency to Fall (seconds) ± SEM |

| Vehicle | - | 280 ± 15 |

| Test Compound | 3 | 255 ± 20 |

| Test Compound | 10 | 150 ± 25 |

| Test Compound | 30 | 85 ± 18 |

| Baclofen (Positive Control) | 5 | 110 ± 22 |

| p < 0.05, **p < 0.01 vs. Vehicle |

Synthesis and Future Directions

The synthesis of 3-Amino-3-arylpropan-1-ol derivatives is well-documented in the chemical literature, often involving multi-step sequences starting from corresponding aryl aldehydes or ketones.[23][24][25] A reliable and scalable synthetic route is a prerequisite for comprehensive biological evaluation.

Should the proposed experimental workflow confirm that 3-Amino-3-(3-fluorophenyl)propan-1-ol is a potent and efficacious GABAB receptor agonist, future work should focus on:

-

Selectivity Profiling: Assessing the compound's activity at a broad panel of other CNS receptors to ensure a clean off-target profile.

-

Pharmacokinetic Studies: Determining the compound's absorption, distribution, metabolism, and excretion (ADME) properties to evaluate its drug-like potential.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize potency, selectivity, and pharmacokinetic parameters.

-

Advanced In Vivo Models: Evaluating the compound in more complex models of spasticity, pain, or addiction to further define its therapeutic potential.

This structured approach provides a clear and robust pathway to fully characterize the biological activity of 3-Amino-3-(3-fluorophenyl)propan-1-ol and evaluate its potential as a novel therapeutic agent.

References

-

Bettler, B., Kaupmann, K., Mosbacher, J., & Gassmann, M. (2004). The GABAB receptors: from the cloning of the GABABR1 subunit to the complete understanding of the GABAB receptor system. Biochemical pharmacology, 68(8), 1699-1705. [Link]

-

Gassmann, M., & Bettler, B. (2012). Regulation of GABAB receptor functions by associated proteins. Brain research reviews, 70(1), 103-113. [Link]

-

Rose, T. R., & Wickman, K. (2020). Mechanisms and Regulation of Neuronal GABAB Receptor-Dependent Signaling. Current topics in behavioral neurosciences, 10.1007/7854_2020_129. [Link]

-

Ghanavatian, S., & Derian, A. (2024). Baclofen. In StatPearls [Internet]. StatPearls Publishing. [Link]

-

Frangaj, A., & Vithlani, M. (2020). The GABAB Receptor–Structure, Ligand Binding and Drug Development. International Journal of Molecular Sciences, 21(21), 7959. [Link]

-

Wikipedia contributors. (2024). Baclofen. In Wikipedia, The Free Encyclopedia. [Link]

-

Eurofins Discovery. (n.d.). GABAB (B1/B2) Human GABAB GPCR Cell Based Agonist & Antagonist cAMP LeadHunter Assay. [Link]

-

Reactome. (n.d.). Activation of GABAB receptors. [Link]

-

PharmaCompass. (n.d.). Baclofen Drug Information. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2284, Baclofen. [Link]

-

Enna, S. J., & Snyder, S. H. (1975). Properties of gamma-aminobutyric acid (GABA) receptor binding in rat brain synaptic membrane fractions. Brain research, 100(1), 81-97. [Link]

-

Olpe, H. R., Demiéville, H., Baltzer, V., Bencze, W. L., Koella, W. P., Wolf, P., & Haas, H. L. (1978). The biological activity of a new potent and long-lasting GABAB receptor antagonist. European journal of pharmacology, 52(2), 133-136. [Link]

-

Enna, S. J. (2001). Saturation assays of radioligand binding to receptors and their allosteric modulatory sites. Current protocols in pharmacology, Chapter 1, Unit 1.2. [Link]

- Google Patents. (n.d.).

-

PDSP. (n.d.). GABAA Receptor Binding Assay Protocol. [Link]

-

Karbon, E. W., Duman, R. S., & Enna, S. J. (1984). GABAB receptors and norepinephrine-stimulated cAMP production in rat brain cortex. Brain research, 306(1-2), 327-332. [Link]

-

Calenbergh, S. V., et al. (2011). Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl)-1,2,3-triazoles and evaluation of their antimalarial activity. Molecules, 16(12), 10416-10435. [Link]

-

Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. [Link]

-

Malcangio, M., & Bowery, N. G. (1994). Evidence for pharmacologically distinct GABAB receptors associated with cAMP production in rat brain. British journal of pharmacology, 113(3), 765-770. [Link]

-

Creative Bioarray. (n.d.). GTPγS Binding Assay. [Link]

-

Assay Guidance Manual [Internet]. (2012). GTPγS Binding Assays. [Link]

-

Creative BioMart. (n.d.). cAMP Accumulation Assay. [Link]

-

YouTube. (2024). Rota Rod Apparatus | Rotarod for Muscle Relaxant Activity. [Link]

- Google Patents. (n.d.).

-

ResearchGate. (n.d.). Concentration-response curves for GABA in the [35S]GTPγS binding assay. [Link]

-

ResearchGate. (n.d.). Skeletal muscle relaxant activity by Rotarod test. [Link]

-

YouTube. (2022). Muscle Relaxant Activity on RotaRod Apparatus. [Link]

-

ResearchGate. (n.d.). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. [Link]

-

ResearchGate. (n.d.). 3-Methylamino-3-phenylpropan-1-ol. [Link]

-

Mouse Metabolic Phenotyping Centers. (2024). Rotarod Protocol. [Link]

-

PubMed. (1999). Synthesis and GABA receptor potency of 3-thiomethyl-4-(hetero)aryl-5-amino-1-phenylpyrazoles. [Link]

-

International Mouse Phenotyping Consortium. (n.d.). Rotarod Protocol. [Link]

-

Bonanno, G., & Raiteri, M. (1993). Pharmacologically distinct GABAB receptors that mediate inhibition of GABA and glutamate release in human neocortex. Journal of neurochemistry, 60(5), 1957-1960. [Link]

Sources

- 1. Baclofen - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Baclofen - Wikipedia [en.wikipedia.org]

- 3. Baclofen | C10H12ClNO2 | CID 2284 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Baclofen | 1134-47-0 [chemicalbook.com]

- 5. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanisms and Regulation of Neuronal GABAB Receptor-Dependent Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The GABAB Receptor—Structure, Ligand Binding and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Reactome | Activation of GABAB receptors [reactome.org]

- 9. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 13. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Evidence for pharmacologically distinct GABAB receptors associated with cAMP production in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]

- 17. cAMP-Glo™ Assay [worldwide.promega.com]

- 18. youtube.com [youtube.com]

- 19. m.youtube.com [m.youtube.com]

- 20. mmpc.org [mmpc.org]

- 21. Rotarod Protocol - IMPReSS [web.mousephenotype.org]

- 22. researchgate.net [researchgate.net]

- 23. EP1043306A2 - 3-amino-3-arylpropan-1-ol-derivates, their preparation and use - Google Patents [patents.google.com]

- 24. Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl)-1,2,3-triazoles and evaluation of their antimalarial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-Amino-3-(3-fluorophenyl)propan-1-ol Derivatives and Analogs

Foreword: The Strategic Importance of Fluorinated Phenylpropanolamines in Modern Drug Discovery

The introduction of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, renowned for its ability to enhance metabolic stability, binding affinity, and pharmacokinetic profiles. The 3-amino-3-phenylpropan-1-ol scaffold is a privileged structure, forming the core of numerous biologically active compounds. The strategic placement of a fluorine atom on the phenyl ring, specifically at the meta-position, creates the 3-Amino-3-(3-fluorophenyl)propan-1-ol core. This modification introduces unique electronic properties that can profoundly influence interactions with biological targets. This guide provides an in-depth exploration of the synthesis, characterization, and potential biological activities of this compound and its analogs, offering a technical resource for researchers and drug development professionals.

I. Synthetic Pathways: Achieving Chirality and Purity

The synthesis of 3-Amino-3-(3-fluorophenyl)propan-1-ol and its derivatives hinges on the stereoselective construction of the chiral center at the C3 position. The biological activity of these compounds is often highly dependent on their stereochemistry. Therefore, asymmetric synthesis is not merely an academic exercise but a critical necessity for obtaining therapeutically relevant molecules.

Retrosynthetic Analysis: A Convergent Approach

A logical and efficient approach to the synthesis of the target molecule is through the asymmetric reduction of a prochiral ketone precursor, 3-amino-3-(3-fluorophenyl)propan-1-one. This strategy is convergent and allows for the introduction of the crucial stereocenter in a controlled manner.

Caption: Retrosynthetic analysis of 3-Amino-3-(3-fluorophenyl)propan-1-ol.

Experimental Protocol: Asymmetric Reduction via Corey-Bakshi-Shibata (CBS) Catalysis

The Corey-Bakshi-Shibata (CBS) reduction is a robust and highly enantioselective method for the reduction of prochiral ketones. This protocol is adapted from established procedures for structurally similar aminoketones and serves as a validated starting point for optimization.[1]

Step 1: Synthesis of 3-Amino-3-(3-fluorophenyl)propan-1-one Hydrochloride (Precursor)

-

To a solution of 3-fluorobenzaldehyde (1.0 eq) and acetone (1.5 eq) in ethanol at 0°C, add a solution of ammonium chloride (1.2 eq) and aqueous ammonia (25%, 1.2 eq).

-

Stir the reaction mixture at room temperature for 24 hours, monitoring by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the mixture under reduced pressure.

-

Acidify the residue with ethereal HCl to precipitate the aminoketone hydrochloride.

-

Filter the solid, wash with cold diethyl ether, and dry under vacuum to yield 3-amino-3-(3-fluorophenyl)propan-1-one hydrochloride.

Step 2: Asymmetric Reduction to (S)- or (R)-3-Amino-3-(3-fluorophenyl)propan-1-ol

-

To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add (R)- or (S)-2-Methyl-CBS-oxazaborolidine (0.1 eq, 1 M in toluene).[1]

-

Add anhydrous tetrahydrofuran (THF) to the flask and cool the solution to -20°C in a cryocool bath.[1]

-

Slowly add Borane-dimethyl sulfide complex (1.1 eq) to the catalyst solution and stir for 10 minutes.[1]

-

In a separate flask, suspend 3-amino-3-(3-fluorophenyl)propan-1-one hydrochloride (1.0 eq) in anhydrous THF and neutralize with triethylamine (1.1 eq). Stir for 30 minutes and filter off the triethylamine hydrochloride salt.

-

Add the resulting solution of the free aminoketone dropwise to the reaction mixture over 30 minutes, maintaining the temperature at -20°C.[1]

-

Stir the reaction mixture at -20°C and monitor the progress by TLC. The reaction is typically complete within 2-4 hours.[1]

-

Once the reaction is complete, quench by the slow addition of methanol at -20°C.[1]

-

Allow the mixture to warm to room temperature and stir for 30 minutes.[1]

-

Concentrate the mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the enantiomerically enriched 3-Amino-3-(3-fluorophenyl)propan-1-ol.

Caption: Workflow for the Asymmetric Synthesis of 3-Amino-3-(3-fluorophenyl)propan-1-ol.

II. Physicochemical and Spectroscopic Characterization

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compounds. The following analytical techniques are indispensable.

| Technique | Purpose | Expected Observations for 3-Amino-3-(3-fluorophenyl)propan-1-ol |

| ¹H NMR | Elucidation of the proton environment in the molecule. | Aromatic protons in the 3-fluorophenyl region, a multiplet for the chiral benzylic proton, and characteristic signals for the methylene groups of the propanol chain. |

| ¹³C NMR | Determination of the carbon skeleton. | Distinct signals for the carbons of the fluorinated aromatic ring, the chiral carbon bearing the amino group, and the carbons of the propanol backbone. |

| ¹⁹F NMR | Confirmation of the presence and environment of the fluorine atom. | A singlet or a complex multiplet depending on coupling with neighboring protons. |

| Mass Spectrometry (MS) | Confirmation of the molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the calculated molecular weight of C₉H₁₂FNO (169.20 g/mol ). |

| Infrared (IR) Spectroscopy | Identification of functional groups. | Broad O-H stretch for the alcohol, N-H stretching for the primary amine, and C-F stretching bands. |

| Chiral HPLC | Determination of enantiomeric excess (e.e.). | Separation of the (R) and (S) enantiomers on a chiral stationary phase. |

Note: Specific spectral data for 3-Amino-3-(3-fluorophenyl)propan-1-ol is not widely available in the public domain. The expected observations are based on the analysis of structurally similar compounds.

III. Biological Activity and Therapeutic Potential

The 3-amino-3-phenylpropan-1-ol scaffold and its derivatives are known to interact with various biological targets, with a significant number of compounds exhibiting activity in the central nervous system.

Primary Mechanism of Action: Monoamine Reuptake Inhibition

A substantial body of evidence suggests that compounds based on the 3-amino-3-phenylpropan-1-ol core act as monoamine reuptake inhibitors.[2] These compounds can block the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT), thereby increasing the synaptic concentrations of these neurotransmitters.[2] This mechanism is the basis for the therapeutic effects of many antidepressant medications.

A structurally related compound, (1S,2S)-3-(methylamino)-2-(naphthalen-2-yl)-1-phenylpropan-1-ol (PRC200-SS), has been identified as a potent triple reuptake inhibitor with the following binding affinities:

| Transporter | Kᵢ (nM) |

| SERT | 2.1 |

| NET | 1.5 |

| DAT | 61 |

| Data from a study on PRC200-SS, a derivative of 3-amino-1-phenylpropan-1-ol.[2] |

The 3-fluorophenyl moiety in the target compound is expected to modulate the potency and selectivity for these transporters. The electron-withdrawing nature of fluorine can influence the pKa of the amine and the electrostatic interactions with the transporter binding sites.